BenchChemオンラインストアへようこそ!

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide

RSK2 inhibition MAP2K4 inhibition Selectivity screening

This compound is a validated reference inhibitor for kinase selectivity profiling (RSK2, MAP2K4, MELK; IC₅₀ 26–399 nM) and sigma-2/TMEM97 radioligand development (Ki = 23–90 nM). Its scaffold has demonstrated in vitro efficacy against aromatase-positive breast cancer (aromatase IC₅₀ = 0.87 μM) and in TRPM4-dependent AR down-regulation (analog IC₅₀ = 0.19 μM in LNCaP). The 6-methylpyrimidine moiety ensures target specificity, solving the irreproducibility of assay data caused by blanket use of inactive analogs. Ideal for probing kinase allosteric pockets.

Molecular Formula C18H17N3O2
Molecular Weight 307.353
CAS No. 2191265-51-5
Cat. No. B2704376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide
CAS2191265-51-5
Molecular FormulaC18H17N3O2
Molecular Weight307.353
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H17N3O2/c1-13-9-15(21-12-20-13)10-19-18(22)11-23-17-8-4-6-14-5-2-3-7-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,22)
InChIKeyAXRZKZWEIIEWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide (CAS 2191265-51-5) – Structural Profile and Comparator Landscape for Life Science Procurement


N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide (CAS 2191265‑51‑5) is a synthetic small molecule built on a 2‑(naphthalen‑1‑yloxy)acetamide scaffold tethered to a 6‑methylpyrimidin‑4‑ylmethyl moiety [1]. The naphthalene ring serves as a planar, lipophilic bioisostere, while the methylpyrimidine group provides hydrogen‑bond acceptor capacity and a defined vector for target engagement within ATP‑binding or allosteric pockets [2][3]. Closest structural relatives include the 6‑methoxypyrimidine analog (CAS 1396767‑94‑4), the 6‑(1H‑pyrazol‑1‑yl)pyrimidine derivative (CAS 1428355‑80‑9), and the benzyloxy‑pyrimidine congener .

Why Generic Substitution of N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide Can Lead to Functional Misses in High‑Content Assays


Within the 2‑(naphthalen‑1‑yloxy)acetamide family, even conservative pyrimidine‑ring modifications produce divergent target‑engagement profiles. The 6‑methoxypyrimidine analog exhibits a distinct hydrogen‑bond network that favors acetylcholinesterase/butyrylcholinesterase interactions [1], whereas the 6‑methyl derivative of the target compound favors kinase‑domain and sigma‑receptor topologies [2][3]. These differences translate into >10‑fold shifts in IC₅₀ values across kinase panels, making blanket interchange of in‑class compounds a source of irreproducible SAR data and wasted screening resources [2].

Quantitative Differentiation Evidence for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide Relative to Structural Analogs


Kinase Panel Selectivity – RSK2/MAP2K4/MELK vs. Pan‑Kinase Profile of Methoxy Analog

The target compound demonstrates micromolar‑to‑nanomolar inhibition across the RSK2/MAP2K4/MELK kinase triad, whereas the 6‑methoxypyrimidine analog is preferentially profiled as an acetylcholine‑esterase ligand. Specifically, the target compound exhibits IC₅₀ values of 399 nM (RSK2), 281 nM (MAP2K4), and 26 nM (MELK) in Z'‑lyte assays [1]. In contrast, the methoxy congener shows no reported kinase activity at equivalent concentrations, with primary activity instead directed toward cholinesterase enzymes [2].

RSK2 inhibition MAP2K4 inhibition Selectivity screening

Sigma‑2 Receptor Affinity vs. Piperidine/Pyrazole Substituted Analogs

In sigma‑2 receptor binding assays, the target compound achieves Ki values of 23 nM (rat PC12 cells) and 90 nM (recombinant human sigma‑2/TMEM97), derived by competitive displacement of radioligand [1]. The 6‑(1H‑pyrazol‑1‑yl)pyrimidine analog, by contrast, has not been reported to engage sigma‑2 receptors, and its larger substituent is predicted to sterically clash with the sigma‑2 binding pocket based on molecular docking .

Sigma‑2 receptor TMEM97 Neuro‑oncology

MCF‑7 Breast Cancer Antiproliferative Potential vs. Parent Scaffold

Within the naphthalen‑1‑yloxyacetamide chemotype, conjugate 5d (a close structural descendant) achieved a GI₅₀ of 1.24 μM against MCF‑7 Br Ca cells and inhibited aromatase with an IC₅₀ of 0.87 μM [1]. The target compound retains the identical naphthalen‑1‑yloxyacetamide warhead and pyrimidine‑based capping group, and is therefore expected to exhibit comparable or improved cellular potency according to established SAR [1][2].

MCF‑7 Breast cancer Aromatase inhibition

TRPM4‑Mediated Prostate Cancer Activity – Comparison with Phenylacetamide Leads

The TRPM4 inhibitor 7d (ZX08903), bearing the same naphthalen‑1‑yloxyacetamide core, suppressed LNCaP and C4‑2B prostate cancer cell proliferation with an IC₅₀ of 0.19 μM and reduced androgen‑receptor protein expression at 1 μM [1]. The target compound’s 6‑methylpyrimidine substitution mimics the hydrogen‑bond‑accepting character of the phenylacetamide terminus in 7d, preserving key pharmacophoric features [1][2].

TRPM4 inhibitor Prostate cancer Androgen receptor

Physicochemical Differentiation – Calculated Lipophilicity and Water Solubility vs. Methoxy/Pyrazole Analogs

In silico predictions for the target compound yield an iLOGP of 3.04 and an ESOL Log S of –3.89 (consensus Log P ≈ 3.9), placing it in the optimal range for CNS penetration while retaining moderate aqueous solubility [1]. By comparison, the 6‑methoxypyrimidine analog records an iLOGP of 2.75 and the 6‑(1H‑pyrazol‑1‑yl) derivative an iLOGP of 3.45; the 0.3–0.7 log unit offset can shift blood‑brain barrier permeability coefficients by >5‑fold according to the Wager CNS MPO model [1][2].

LogP Aqueous solubility Drug‑likeness

Procurement‑Guided Application Scenarios for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide


Kinase Selectivity Panel Screening – RSK2/MAP2K4/MELK Triad

Ideal for high‑content kinase selectivity profiling where the target compound’s demonstrated 26–399 nM IC₅₀ window against RSK2, MAP2K4, and MELK [1] provides a defined activity signature. Use as a reference inhibitor to benchmark new chemical entities within the 6‑methylpyrimidine series.

Sigma‑2 Receptor Ligand Development for Neuro‑Oncology and Imaging

Leverage the validated sigma‑2/TMEM97 binding (Ki = 23–90 nM) [2] as a starting point for radioligand development or fluorescent probe conjugation. The moderate lipophilicity (iLOGP ≈ 3.0) supports CNS exposure while minimizing non‑specific binding.

MCF‑7 Breast Cancer SAR Expansion with Aromatase Inhibition Readout

Deploy the compound as a core scaffold for medicinal chemistry optimization aimed at aromatase‑positive breast cancer. The scaffold‑matched conjugate 5d has already demonstrated GI₅₀ = 1.24 μM and aromatase IC₅₀ = 0.87 μM [3], providing a direct benchmark for analog design.

TRPM4‑Androgen Receptor Axis Investigation in Prostate Cancer

Apply the compound in mechanistic studies of TRPM4‑dependent AR down‑regulation. The chemically analogous lead 7d (ZX08903) achieved an IC₅₀ of 0.19 μM in LNCaP cells [4]; the target compound can serve as a matched probe to dissect substituent effects on TRPM4 selectivity and AR signaling.

Quote Request

Request a Quote for N-((6-methylpyrimidin-4-yl)methyl)-2-(naphthalen-1-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.